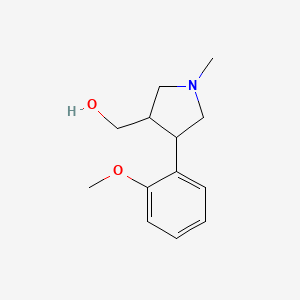
(4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol is an organic compound with a complex structure that includes a methoxyphenyl group and a pyrrolidinylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the reaction of 2-methoxybenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
化学反応の分析
Types of Reactions
(4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and amines .
科学的研究の応用
(4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .
類似化合物との比較
Similar Compounds
- (2-Methoxyphenyl)(4-methoxyphenyl)methanol
- (2-Aminophenyl)methanol
- 3-Methoxybenzyl alcohol
Uniqueness
(4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group and a pyrrolidinylmethanol moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
[4-(2-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO2/c1-14-7-10(9-15)12(8-14)11-5-3-4-6-13(11)16-2/h3-6,10,12,15H,7-9H2,1-2H3 |
InChIキー |
QUNRHFORAMKQMF-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C(C1)C2=CC=CC=C2OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


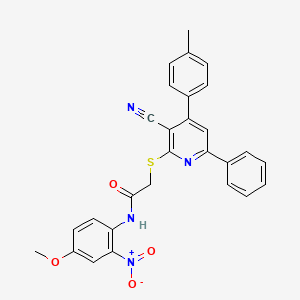
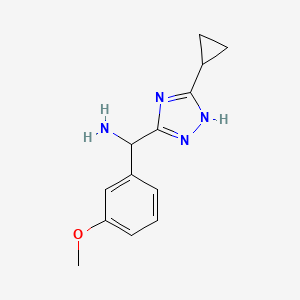
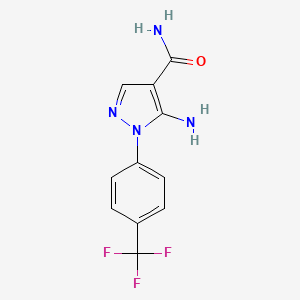
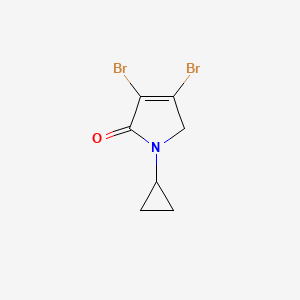
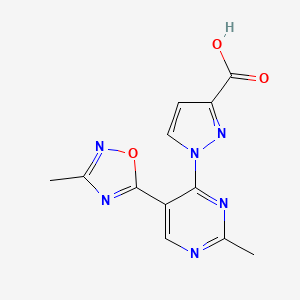

![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine](/img/structure/B15054830.png)
![5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile](/img/structure/B15054833.png)
![2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054834.png)
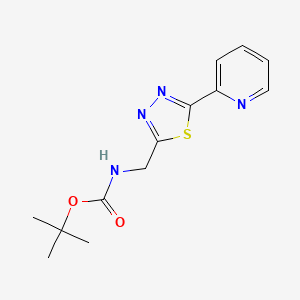
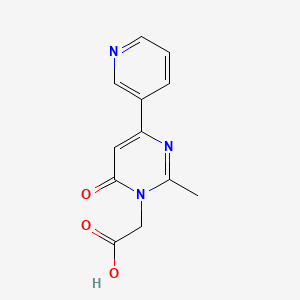
![7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one](/img/structure/B15054857.png)

![4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid](/img/structure/B15054870.png)
